
(4-Butylcyclohexyl)methanamine hydrochloride
Übersicht
Beschreibung
(4-Butylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C₁₁H₂₃N·HCl. It is a hydrochloride salt derived from (4-butylcyclohexyl)methanamine, which is a cyclohexylamine derivative with a butyl group attached to the fourth carbon of the cyclohexyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-butylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Butylation of Cyclohexylamine: Cyclohexylamine is reacted with 1-bromobutane in the presence of a strong base such as potassium hydroxide (KOH) to form 4-butylcyclohexylamine.
Formation of Hydrochloride Salt: The resulting 4-butylcyclohexylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
(4-Butylcyclohexyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: (4-Butylcyclohexyl)methanamine.
Substitution: Substituted cyclohexylamines or butyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Butylcyclohexyl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-butylcyclohexyl)methanamine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved can vary widely depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(4-Butylcyclohexyl)methanamine hydrochloride: can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler cyclohexylamine derivative without the butyl group.
N-Butylamine: An amine with a butyl group attached directly to the nitrogen atom.
Cyclohexanone: A ketone derivative of cyclohexane.
Uniqueness: The presence of the butyl group on the cyclohexyl ring makes this compound unique compared to its analogs. This structural difference can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(4-butylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h10-11H,2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAHIJNEQIELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



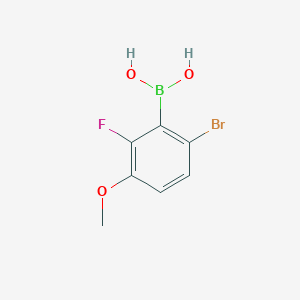
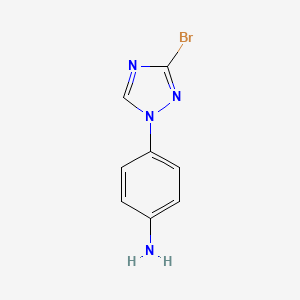

![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)
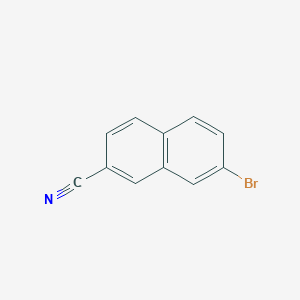

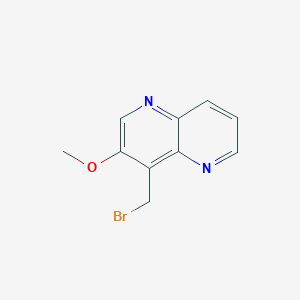
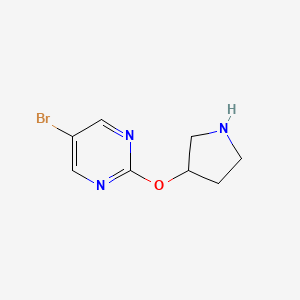
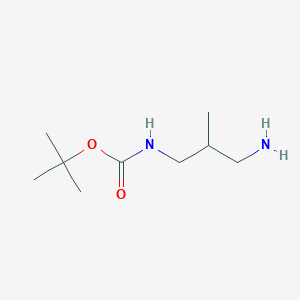


![Tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1521957.png)

